molecular formula C5H11NO2 B1268151 3-Hydroxy-N,N-dimethylpropanamide CAS No. 29164-29-2

3-Hydroxy-N,N-dimethylpropanamide

Cat. No.: B1268151
CAS No.: 29164-29-2
M. Wt: 117.15 g/mol
InChI Key: ZEVPZBDCQLTDHD-UHFFFAOYSA-N
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Description

3-Hydroxy-N,N-dimethylpropanamide is an organic compound with the molecular formula C₅H₁₁NO₂. It is a derivative of propanamide, characterized by the presence of a hydroxyl group and two methyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

3-Hydroxy-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-N,N-dimethylpropanamide can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypropanoic acid with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity.

Another method involves the reduction of this compound using reducing agents such as lithium aluminum hydride or sodium borohydride. This method is often used in laboratory settings to produce small quantities of the compound for research purposes.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N,N-dimethylpropanamide.

    Reduction: The compound can be reduced to form 3-hydroxy-N,N-dimethylpropanamine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: N,N-dimethylpropanamide

    Reduction: 3-hydroxy-N,N-dimethylpropanamine

    Substitution: Various substituted derivatives depending on the reagent used

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The compound can also act as a nucleophile in chemical reactions, participating in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-N,N-dimethylpropanamide
  • 3-Hydroxy-N-methylpropanamide
  • N,N-Dimethylpropionamide
  • 3-Amino-N,N-dimethylpropanamide hydrochloride

Uniqueness

3-Hydroxy-N,N-dimethylpropanamide is unique due to the presence of both a hydroxyl group and two methyl groups attached to the nitrogen atom. This structural feature imparts specific chemical properties, such as increased solubility in water and the ability to form hydrogen bonds, making it distinct from other similar compounds.

Properties

IUPAC Name

3-hydroxy-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6(2)5(8)3-4-7/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVPZBDCQLTDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337294
Record name 3-Hydroxy-N,N-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29164-29-2
Record name 3-Hydroxy-N,N-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-N,N-dimethylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.